ethyl N-(1-nitro-5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate
CAS No.:
Cat. No.: VC18599118
Molecular Formula: C13H14N2O5
Molecular Weight: 278.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14N2O5 |
|---|---|
| Molecular Weight | 278.26 g/mol |
| IUPAC Name | ethyl N-(1-nitro-5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate |
| Standard InChI | InChI=1S/C13H14N2O5/c1-2-20-13(17)14-10-7-6-8-9(12(10)15(18)19)4-3-5-11(8)16/h6-7H,2-5H2,1H3,(H,14,17) |
| Standard InChI Key | BMTWZJPFJKAWNC-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)NC1=C(C2=C(C=C1)C(=O)CCC2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, ethyl N-(1-nitro-5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate, delineates its structure:
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A naphthalene derivative with a ketone group at position 5 and a partially hydrogenated ring system (7,8-dihydro-6H).
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A nitro group (-NO₂) at position 1, conferring electron-withdrawing properties.
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A carbamate group (-OC(=O)NH-) attached via the nitrogen to position 2, with an ethyl ester substituent.
The canonical SMILES string, CCOC(=O)NC1=C(C2=C(C=C1)C(=O)CCC2)N+[O-], provides a machine-readable representation of its connectivity.
Table 1: Key Identifiers of Ethyl N-(1-Nitro-5-Oxo-7,8-Dihydro-6H-Naphthalen-2-yl)Carbamate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₄N₂O₅ | |
| Molecular Weight | 278.26 g/mol | |
| CAS Number | 89438-67-5 | |
| InChI Key | BMTWZJPFJKAWNC-UHFFFAOYSA-N | |
| PubChem CID | 59745256 |
Synthesis and Manufacturing
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | Introduce nitro group at C1 |
| Hydrogenation | H₂, Pd/C, ethanol, room temperature | Saturate C7–C8 bond |
| Carbamate Installation | ClCO₂Et, Et₃N, DCM, 0°C to RT | Attach ethyl carbamate to C2-NH |
Physicochemical Properties
Solubility and Stability
The compound’s solubility is influenced by its polar functional groups:
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Nitro Group: Enhances polarity but may reduce solubility in nonpolar solvents due to dipole interactions.
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Carbamate: Moderately polar, with potential for hydrogen bonding via the NH group .
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Ketone: Contributes to dipole moments, favoring solubility in acetone or DMSO.
Stability considerations include:
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Hydrolysis: The carbamate linkage may hydrolyze under acidic or basic conditions, yielding ethanol, CO₂, and the corresponding amine .
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Photodegradation: Nitro groups are prone to photoreduction, necessitating storage in amber containers.
Recent Advances and Future Directions
Computational Modeling
Recent studies on SARS-CoV-2 3CL protease inhibitors highlight the role of carbamates in stabilizing enzyme-inhibitor complexes . Quantum mechanical calculations could optimize the electron-withdrawing effects of the nitro group in this compound for targeted binding.
Synthetic Modifications
Exploring prodrug derivatives (e.g., replacing the ethyl group with polyethylene glycol chains) may improve bioavailability. Additionally, substituting the nitro group with halogens could modulate reactivity and toxicity .
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